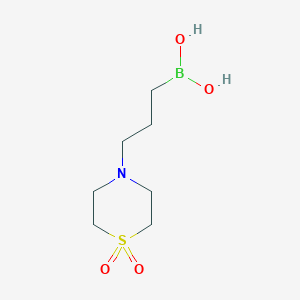
1-(5-Bromo-2-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione is a chemical compound with a unique structure that includes a bromine atom, a tert-butyl group, and a diazinane ring
Méthodes De Préparation
The synthesis of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-tert-butylphenol, which is a commercially available compound.
Reaction with Diazinane: The phenol is reacted with diazinane under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as major products.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Applications De Recherche Scientifique
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The pathways affected by the compound include those related to cell signaling, apoptosis, and inflammation. By modulating these pathways, the compound can exert its biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 5-bromo-2-tert-butylphenol and 1,3-diazinane-2,4-dione share structural similarities with the compound .
Uniqueness: The presence of both the bromine atom and the tert-butyl group in the same molecule makes 1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione unique. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C14H17BrN2O2 |
|---|---|
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
1-(5-bromo-2-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)10-5-4-9(15)8-11(10)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7H2,1-3H3,(H,16,18,19) |
Clé InChI |
YTUPPXTUUSRMLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)





![1-{3-Azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}-2-chloroethan-1-one](/img/structure/B13484760.png)
